(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate
Description
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate (CAS 60011-16-7) is a chiral sulfur-containing compound with the molecular formula C₈H₁₈OS₂ and a molecular weight of 194.36 g/mol . It features a tert-butyl group bonded to a sulfur atom and a sulfinothioate (-S(O)S-) moiety. The S-configuration at the stereogenic center confers distinct stereochemical properties, making it valuable in asymmetric synthesis and peptide chemistry. Its lipophilicity (predicted log P values: iLOGP 2.07, XLOGP3 2.34) and low polarity contribute to its utility in organic reactions and medicinal chemistry .
Key applications include:
Properties
IUPAC Name |
2-[(S)-tert-butylsulfinyl]sulfanyl-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKIFCIQBZYNIQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60011-16-7 | |
| Record name | (S)-(+)-t-Butyl-t-butane thiosulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate typically involves the reaction of tert-butyl thiol with a suitable sulfinylating agent under controlled conditions. One common method involves the use of tert-butyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfonates or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism by which (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
S-Phenyl 2-Methylpropane-2-sulfinothioate (4b)
- Structure : Replaces the tert-butyl group with a phenyl ring.
- Reactivity : The aromatic phenyl group enhances π-π interactions and electronic conjugation, altering reaction kinetics compared to the aliphatic tert-butyl group.
- Applications : Used in oxidation reactions where aromatic stabilization of intermediates is critical .
S-tert-Butyl Benzenesulfinothioate (5b)
- Structure: Features a benzenesulfinothioate group instead of the 2-methylpropane backbone.
- Steric Effects : The planar benzene ring reduces steric hindrance, increasing accessibility for nucleophilic attack.
- Biological Activity : Likely exhibits different binding affinities due to reduced hydrophobicity compared to the target compound .
S-tert-Butyl Thioacetate (CAS 999-90-6)
- Structure: Contains a thioacetate (-S-CO-CH₃) group instead of sulfinothioate.
- Reactivity : The thioester moiety participates in thiol-exchange reactions , enabling applications in dynamic combinatorial chemistry.
- Physical Properties : Lower molecular weight (146.26 g/mol) and higher volatility facilitate rapid diffusion in reaction mixtures .
(R)-S-tert-Butyl 2-Methylpropane-2-sulfinothioate
- Stereochemistry : The R-enantiomer (CAS 67734-35-4) shares identical physical properties but differs in chiral recognition .
Comparative Analysis Table
Research Findings and Structure-Activity Relationships (SAR)
- Lipophilicity vs. Activity : Class I compounds with S-tert-butyl groups exhibit a positive correlation between lipophilicity (cLogP) and inhibitory potency (R² = 0.57). For example, compound 1 (cLogP = 8.06) showed IC₅₀ = 0.4 nM due to optimal hydrophobic interactions with residues like B-R117 .
- Steric Effects : The tert-butyl group in the target compound enhances binding to hydrophobic pockets (e.g., interactions with C-Val21 and B-F123) compared to smaller substituents .
- Electronic Effects: Sulfinothioate’s sulfur-oxygen bonds stabilize transition states more effectively than thioesters, enabling selective transformations .
Biological Activity
(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate is a chiral sulfinothioate compound known for its significant biological activities, particularly in medicinal chemistry. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Formula : C₈H₁₈O₂S₂
- Molecular Weight : 194.36 g/mol
- CAS Number : 60011-16-7
The compound features a tert-butyl group and a sulfinothioate functional group, which contribute to its unique reactivity and biological interactions. The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : Compounds with sulfinothioate groups have been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts.
- Chiral Auxiliary : It serves as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure compounds that can be biologically active.
The synthesis of this compound typically involves the cryogenic Grignard addition of a bromo derivative followed by treatment with sulfur sources. This method allows for the controlled introduction of the sulfinothioate functional group.
Comparative Studies
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate | Enantiomer of (S)-isomer | Different stereochemistry affecting biological activity |
| S-benzyl phenylmethanesulfinothioate | Contains benzyl and phenyl groups | Potentially different reactivity due to aromatic stabilization |
| S-phenyl ethylsulfinothioate | Ethyl group instead of tert-butyl | May exhibit different solubility and reactivity patterns |
This table illustrates how the presence of the bulky tert-butyl group in this compound influences its chemical behavior compared to other sulfinothioates.
Potential Applications
The biological activities of this compound suggest several potential applications:
- Medicinal Chemistry : Its ability to act as an enzyme inhibitor opens avenues for drug development targeting specific diseases.
- Chiral Synthesis : As a chiral auxiliary, it can aid in the synthesis of pharmaceuticals with high enantiomeric purity.
- Antioxidant Formulations : Its antioxidant properties may be harnessed in developing supplements or therapeutic agents aimed at reducing oxidative damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfinylation reactions. A common approach involves reacting tert-butyl disulfide derivatives with chiral auxiliaries under anhydrous conditions. For example, tert-butyldimethylsilyl-protected intermediates (e.g., compound 6 in ) may undergo deprotection and subsequent sulfinothioate formation. Optimization involves:
- Temperature control (e.g., −78°C for sensitive intermediates).
- Use of non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates.
- Monitoring reaction progress via TLC or HPLC to minimize byproducts .
Q. How is the stereochemical integrity of this compound validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR for diastereotopic splitting patterns (e.g., tert-butyl group splitting at δ 1.2–1.4 ppm).
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound is part of a crystalline intermediate.
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to determine enantiomeric excess (ee) ≥98% .
Q. What role does this sulfinothioate play in asymmetric synthesis?
- Methodological Answer : The compound acts as a chiral sulfinyl transfer agent, enabling enantioselective C–S bond formation in:
- Thioether Synthesis : Transfer of the sulfinyl group to nucleophiles (e.g., Grignard reagents) with retention of configuration.
- Dynamic Kinetic Resolution : Racemization suppression in prochiral substrates via steric hindrance from the tert-butyl group.
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence enantioselectivity in sulfinothioate-mediated reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group imposes a defined spatial arrangement, favoring attack from the less hindered face (Felkin-Anh model). Computational studies (DFT) can map transition-state geometries.
- Electronic Effects : Electron-withdrawing sulfinyl groups polarize the S–O bond, enhancing electrophilicity at sulfur.
- Experimental Validation : Compare kinetics and ee in reactions with tert-butyl vs. smaller alkyl analogs (e.g., methyl). Use Hammett plots to correlate electronic parameters with reaction rates .
Q. What strategies mitigate the compound’s air sensitivity during storage and reactions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N) at −20°C in amber vials to prevent oxidation.
- In Situ Generation : Prepare the sulfinothioate immediately before use via deprotection of stable precursors (e.g., tert-butyl disulfides).
- Additives : Include radical scavengers (e.g., BHT) or desiccants (molecular sieves) in reaction mixtures to inhibit degradation .
Q. How should researchers resolve contradictions in reported enantioselectivity values for sulfinothioate-based reactions?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., chiral HPLC, optical rotation, and Mosher ester analysis).
- Reaction Reproducibility : Control variables such as moisture levels (use Schlenk techniques) and catalyst lot consistency.
- Meta-Analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify methodological outliers, such as divergent solvent systems or temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
